molecular formula C37H25ClN6O2 B12461495 N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]-2-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]acetamide

N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]-2-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]acetamide

Cat. No.: B12461495
M. Wt: 621.1 g/mol
InChI Key: GSBRELKUNQAKOL-UHFFFAOYSA-N
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Description

“N-[8-(4-chlorophenyl)-9,10,17-triazatetracyclo[8700(2),?0(1)(1),(1)?]heptadeca-1(17),2(7),3,5,8,11,13,15-octaen-14-yl]-2-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]acetamide” is a complex organic compound characterized by its unique structural features, including multiple aromatic rings and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, each requiring specific reagents and conditions. The synthetic route may include:

    Formation of the triazatetracyclo structure: This step might involve cyclization reactions using appropriate precursors and catalysts.

    Introduction of the chlorophenyl group: This could be achieved through electrophilic aromatic substitution reactions.

    Attachment of the phthalazinyl acetamide moiety: This step may involve amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising the efficiency.

    Purification techniques: Utilizing methods like recrystallization, chromatography, or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The aromatic rings and heterocyclic components may be susceptible to oxidation under specific conditions.

    Reduction: Certain functional groups within the compound can be reduced using appropriate reducing agents.

    Substitution: The compound can participate in substitution reactions, particularly electrophilic or nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might lead to the formation of quinones, while reduction could yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, the compound might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.

Medicine

In medicine, the compound could be explored for its therapeutic potential, including its ability to interact with specific biological targets or pathways.

Industry

In industrial applications, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with DNA or RNA: Affecting gene expression or protein synthesis.

    Disrupting cellular processes: Leading to cell death or altered cellular function.

Comparison with Similar Compounds

Similar Compounds

    N-[8-(4-chlorophenyl)-9,10,17-triazatetracycloheptadeca-1(17),2(7),3,5,8,11,13,15-octaen-14-yl]-2-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]acetamide: A structurally similar compound with slight variations in the substituents.

    N-[8-(4-bromophenyl)-9,10,17-triazatetracycloheptadeca-1(17),2(7),3,5,8,11,13,15-octaen-14-yl]-2-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]acetamide: Another similar compound with a bromine substituent instead of chlorine.

Uniqueness

The uniqueness of the compound lies in its specific structural features, which may confer distinct chemical and biological properties compared to its analogs. These differences could result in varied reactivity, stability, and bioactivity.

Properties

Molecular Formula

C37H25ClN6O2

Molecular Weight

621.1 g/mol

IUPAC Name

N-[5-(4-chlorophenyl)benzimidazolo[2,1-a]phthalazin-10-yl]-2-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]acetamide

InChI

InChI=1S/C37H25ClN6O2/c1-22-10-12-23(13-11-22)34-28-7-3-5-9-30(28)37(46)43(41-34)21-33(45)39-26-18-19-32-31(20-26)40-36-29-8-4-2-6-27(29)35(42-44(32)36)24-14-16-25(38)17-15-24/h2-20H,21H2,1H3,(H,39,45)

InChI Key

GSBRELKUNQAKOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=CC5=C(C=C4)N6C(=N5)C7=CC=CC=C7C(=N6)C8=CC=C(C=C8)Cl

Origin of Product

United States

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